molecular formula C11H12O2 B12447509 3-Phenyloxan-2-one CAS No. 13019-37-9

3-Phenyloxan-2-one

Cat. No.: B12447509
CAS No.: 13019-37-9
M. Wt: 176.21 g/mol
InChI Key: APIRTAHEBTZNSZ-UHFFFAOYSA-N
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Description

Product Overview 3-Phenyloxan-2-one is a chiral lactone compound that serves as a valuable intermediate in organic synthesis and pharmaceutical research. This compound features a six-membered oxanone ring substituted with a phenyl group, making it a versatile building block for the construction of more complex molecules. It is supplied for research and development purposes. Research Applications This lactone is primarily used in synthetic organic chemistry as a precursor for the synthesis of various biologically active compounds. Its structure is commonly exploited in asymmetric synthesis and the study of cyclization reactions. Researchers utilize 3-Phenyloxan-2-one in the development of novel pharmaceutical compounds and fragrances, as well as in material science research. Safety and Handling This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13019-37-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-phenyloxan-2-one

InChI

InChI=1S/C11H12O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

APIRTAHEBTZNSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Phenyloxan 2 One and Its Derivatives

Classical Approaches to Lactone Synthesis

Traditional methods for forming the 3-phenyloxan-2-one structure rely on fundamental organic reactions, primarily intramolecular cyclization of a linear precursor or the oxidation of a corresponding cyclic ketone.

Intramolecular Esterification and Cyclization Pathways

Intramolecular esterification is a direct and common method for synthesizing lactones, including 3-phenyloxan-2-one. This process involves the cyclization of a hydroxy acid precursor, specifically 5-hydroxy-3-phenylpentanoic acid. The reaction is typically acid-catalyzed and is known as the Fischer esterification. khanacademy.orgmasterorganicchemistry.com The stability of the resulting six-membered ring makes this a thermodynamically favorable process. masterorganicchemistry.com

The key steps in this pathway are:

Protonation: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The hydroxyl group at the 5-position of the pentanoic acid chain acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. khanacademy.orgyoutube.com

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyls on the former carbonyl carbon.

Elimination: A molecule of water is eliminated, forming a protonated lactone.

Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final 3-phenyloxan-2-one.

The critical precursor, 5-hydroxy-3-phenylpentanoic acid, can be synthesized through various means, setting the stage for the cyclization. mdpi.comresearchgate.net An alternative cyclization approach involves preparing the lithium dianion of phenylacetic acid, alkylating it with 1-bromo-3-chloropropane, and then inducing cyclization of the unpurified product with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). lookchem.com

Oxidation of Cyclic Ketones to Lactones

The Baeyer-Villiger oxidation is a powerful and widely used reaction for converting cyclic ketones into the corresponding lactones. organic-chemistry.orgwikipedia.org In the context of 3-phenyloxan-2-one synthesis, the required starting material would be 3-phenyltetrahydro-pyranone. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comslideshare.net

This oxidation is typically carried out using peroxyacids (or peracids) such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgnih.gov The mechanism proceeds via the Criegee intermediate, which is formed after the nucleophilic attack of the peroxyacid on the protonated ketone. wikipedia.org A key feature of the Baeyer-Villiger reaction is its predictable regiochemistry, which is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group best able to stabilize a positive charge will preferentially migrate. organic-chemistry.org For a ketone like 3-phenyltetrahydro-pyranone, the more substituted carbon atom of the ring is generally favored to migrate, leading to the desired lactone product.

Modern variations of this reaction employ catalysts to enhance efficiency and utilize safer oxidants like aqueous hydrogen peroxide. Transition metal oxides such as TiO₂, Fe₂O₃, and Co₃O₄ have been shown to catalyze the Baeyer-Villiger oxidation of cyclic ketones. sigmaaldrich.comgoogle.com

Method Precursor Key Reagents Product
Intramolecular Esterification5-hydroxy-3-phenylpentanoic acidAcid catalyst (e.g., H₂SO₄)3-Phenyloxan-2-one
Baeyer-Villiger Oxidation3-phenyltetrahydro-pyranonePeroxyacid (e.g., m-CPBA) or H₂O₂/Lewis Acid3-Phenyloxan-2-one

Modern and Catalytic Synthetic Strategies

Advances in synthetic chemistry have led to the development of methods that allow for the construction of specific enantiomers of chiral molecules. This is particularly important for lactones like 3-phenyloxan-2-one, where the stereocenter at the C3 position can have a significant impact on the molecule's properties.

Asymmetric Synthesis of Chiral 3-Phenyloxan-2-one

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. uwindsor.cawikipedia.org This is achieved by using a chiral influence, such as a chiral auxiliary or a chiral reagent/catalyst, during the reaction. wikipedia.org

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. york.ac.ukethz.ch

A prominent example applicable to the synthesis of chiral 3-phenyloxan-2-one involves the use of Evans oxazolidinone auxiliaries. mdpi.comresearchgate.nettcichemicals.com The synthesis of (3S)-hydroxy-5-phenylpentanoic acid, the precursor to (S)-3-phenyloxan-2-one, has been achieved using this strategy. mdpi.comresearchgate.net

The process can be summarized as follows:

Aldol (B89426) Addition: An Evans N-acyloxazolidinone, such as (R)-acetyloxazolidinone, undergoes a diastereoselective aldol addition with 3-phenylpropanal. This reaction, often mediated by a Lewis acid like titanium tetrachloride, produces two diastereomeric products. mdpi.com

Separation: The resulting diastereomers can be separated using standard techniques like silica (B1680970) gel column chromatography. mdpi.com

Auxiliary Removal: The chiral auxiliary is cleaved from the desired diastereomer. For instance, treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) removes the auxiliary to furnish the enantiomerically pure (3S)-hydroxy-5-phenylpentanoic acid. mdpi.comresearchgate.net

Lactonization: The resulting chiral hydroxy acid can then undergo intramolecular esterification, as described previously, to yield the chiral lactone, (S)-3-phenyloxan-2-one.

Other auxiliaries, such as those based on 4(S)-benzyl-1,3-thiazolidin-2-one, have also been developed for stereoselective aldol reactions that could serve as a pathway to chiral hydroxy acid precursors. scielo.org.mx

Chiral Reagent-Controlled Synthesis

In this approach, a chiral reagent or catalyst is used in stoichiometric or catalytic amounts to induce asymmetry in the product without being incorporated into it. york.ac.ukethz.ch This method avoids the extra steps of attaching and removing an auxiliary.

An important application of this strategy is the asymmetric Baeyer-Villiger oxidation. nih.govrsc.org A prochiral cyclic ketone can be converted into an enantiomerically enriched lactone using a chiral catalyst. This can be achieved through two main avenues:

Chiral Metal Catalysts: Transition metal complexes featuring chiral ligands can catalyze the Baeyer-Villiger reaction with high enantioselectivity. thermofisher.com

Biocatalysis: Enzymes known as Baeyer-Villiger monooxygenases (BVMOs) are highly efficient and selective natural catalysts for this transformation. wikipedia.org They utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation with exceptional control over both regioselectivity and enantioselectivity. wikipedia.org

Another strategy involves the use of chiral Brønsted acids, such as chiral imidodiphosphoric acid, which have been shown to catalyze multicomponent reactions to produce chiral heterocycles with high enantioselectivity. rsc.org Such catalytic systems could be adapted for the enantioselective synthesis of lactones or their precursors.

Strategy Method Chiral Influence Key Features
Chiral Auxiliary Evans Aldol Reaction(R)- or (S)-acyloxazolidinoneForms a diastereomeric intermediate, requires attachment/removal steps. mdpi.comwikipedia.org
Chiral Reagent Asymmetric Baeyer-Villiger OxidationChiral metal catalyst or Enzyme (BVMO)Directly converts a prochiral ketone to a chiral lactone. wikipedia.orgnih.gov
Organocatalytic and Metal-Catalyzed Enantioselective Routes

The enantioselective synthesis of substituted δ-lactones, including the 3-phenyloxan-2-one framework, is achievable through both organocatalysis and transition metal catalysis. These methods utilize chiral catalysts to direct the formation of a specific enantiomer, a critical aspect for applications in life sciences. libretexts.org

Organocatalysis, which uses small organic molecules as catalysts, offers a powerful metal-free approach. For instance, N-heterocyclic carbenes (NHCs) have been successfully used in the asymmetric synthesis of various lactones. mdpi.com One notable strategy involves a sequential organocatalyzed Michael addition of ketones to α,β-unsaturated aldehydes, followed by an intramolecular Tishchenko reaction and lactonization. uva.es This one-pot process can generate polysubstituted chiral δ-lactones with high enantioselectivity. uva.es The reaction of benzyl (B1604629) phenyl ketone with various aryl-substituted α,β-unsaturated aldehydes, for example, leads to trisubstituted δ-lactones in good yields and excellent enantioselectivities, demonstrating the method's potential for creating C3-aryl substituted lactones like 3-phenyloxan-2-one. uva.es The final lactones are often obtained as single diastereoisomers, highlighting the high degree of stereocontrol. uva.es

Another powerful organocatalytic method is the Michael addition of unmodified aldehydes to specific acrylate (B77674) derivatives, which generates highly enantiomerically enriched adducts that can be subsequently cyclized into γ-substituted α-methylene-δ-lactones. au.dk

Metal-catalyzed transformations provide alternative and highly efficient routes. Dinuclear zinc catalysts have been employed for the synthesis of spirooxindoles containing a lactone moiety with excellent diastereo- and enantioselectivities. nih.gov Palladium catalysis is also prominent, enabling the synthesis of γ-lactones from homoallylic alcohols in a single step with high chemoselectivity under mild conditions. organic-chemistry.org While this example forms a γ-lactone, the underlying principles of palladium-catalyzed cyclization are applicable to the synthesis of larger rings.

A summary of representative organocatalytic syntheses of substituted δ-lactones is presented below.

Table 1: Organocatalytic Synthesis of Enantioenriched Trisubstituted δ-Lactones Data sourced from a one-pot sequential organocatalyzed Michael-Tishchenko-lactonization reaction. uva.es

Green Chemistry and Sustainable Synthesis Techniques

Modern synthetic chemistry emphasizes sustainability, focusing on methods that are environmentally benign, atom-economical, and energy-efficient.

Performing reactions in water or without any solvent are cornerstone principles of green chemistry. An efficient and environmentally friendly method for synthesizing lactones involves the Baeyer-Villiger oxidation of cyclic ketones using Oxone as a cheap and stable oxidizing agent in an aqueous phosphate (B84403) buffer (pH 7). organic-chemistry.org This method is notable for its simple and green conditions, which prevent the formation of hydroxy acid byproducts. organic-chemistry.org The use of water as a solvent is also highlighted in the synthesis of spiro-heterocycles, where zinc sulfide (B99878) nanoparticles (ZnS NPs) catalyze the reaction under ultrasonic irradiation, demonstrating a green procedure. nih.gov While not directly for 3-phenyloxan-2-one, these aqueous methods showcase viable green pathways for lactone synthesis.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the activation of molecules under exceptionally mild conditions. acs.orgscispace.com This strategy has been successfully applied to the synthesis of γ-lactones through the intermolecular reaction of styrenes with α-bromo esters, avoiding the need for external oxidants. acs.org Researchers have noted that extending this methodology to construct δ-lactones is an active area of investigation. acs.org Another photoredox approach involves the acyl lactonization of alkenes with aldehydes, which proceeds via a radical chain mechanism to yield various lactones. acs.orgnih.gov

Electrosynthesis offers another green alternative, using electricity to drive chemical transformations and avoiding stoichiometric chemical oxidants or reductants. nih.govcaltech.edu An electrochemical method for the synthesis of aromatic lactones through a dehydrogenative C-O cyclization has been developed, which is scalable and tolerates a wide range of functional groups. nih.gov Furthermore, the electrochemical lactonization of cyclic ketones using water as the oxygen source has been investigated. caltech.edu This approach can produce δ-lactones, although it may compete with the formation of other ring sizes. caltech.edu Ferrocene has been used as an electrocatalyst in the intermolecular oxidative coupling of malonates and styrenes to produce γ-lactones, replacing stoichiometric oxidants like Mn(OAc)₃. acs.orgacs.org

Flow Chemistry Applications in 3-Phenyloxan-2-one Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. nih.gov This technology is well-suited for catalytic processes, including the synthesis of lactones.

Biocatalysis in a flow reactor has been demonstrated for the production of chiral γ- and δ-lactones. acs.org In one example, coimmobilized dual enzymes were used in a continuous-flow bioreactor for the efficient synthesis of optically pure lactones. acs.org Another study reported the biotransformation of massoia lactone into (R)-(+)-δ-decalactone with high conversion rates using a packed-bed flow bioreactor. researchgate.net

Continuous flow has also been applied to organocatalytic processes. A telescoped reduction/cyclization sequence in continuous flow has been explored for the conversion of enantiopure Michael adducts into δ-lactones. researchgate.net Furthermore, ring-closing metathesis (RCM) reactions to form α,β-unsaturated δ-lactones have been successfully translated to a continuous flow regime, which can improve selectivity and yield compared to batch processes. nih.gov

Table 2: Continuous Flow Synthesis of (R)-(+)-δ-Decalactone Data from the biotransformation of massoia lactone using a continuous-flow reactor. researchgate.net

Regio- and Stereoselective Control in 3-Phenyloxan-2-one Synthesis

Achieving high levels of regio- and stereoselectivity is paramount in the synthesis of complex molecules like 3-phenyloxan-2-one. The substitution pattern and the spatial arrangement of atoms are controlled through the careful choice of catalysts and reaction conditions.

For δ-lactones, stereocontrol often focuses on the chiral centers created during the reaction. In the organocatalytic synthesis of trisubstituted δ-lactones, the final products were obtained as single diastereoisomers, indicating that the reaction sequence proceeds with high diastereoselectivity. uva.es This control is attributed to the mechanism of the catalytic intramolecular Tishchenko reaction. uva.es

Biocatalysis offers an excellent platform for stereoselective synthesis. An engineered carbonyl reductase from Serratia marcescens was used for the asymmetric synthesis of various γ- and δ-lactones, achieving high stereoselectivities of up to 99% enantiomeric excess (ee). rsc.org This demonstrates the power of enzymes to differentiate between enantiotopic faces of a substrate, leading to a single enantiomeric product. rsc.org

Derivatization from Precursor Molecules

The synthesis of 3-phenyloxan-2-one can be envisioned from several logical precursor molecules, leveraging well-established organic transformations.

A primary route to δ-lactones is the intramolecular cyclization of the corresponding 5-hydroxyalkanoic acid. Therefore, 5-hydroxy-3-phenylpentanoic acid stands as the most direct precursor to 3-phenyloxan-2-one. This cyclization can be promoted by acid catalysts or dehydrating agents.

Another classical and powerful method for lactone synthesis is the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group. For the synthesis of 3-phenyloxan-2-one, the corresponding precursor would be 3-phenylcyclopentanone. The oxidation can be carried out using various peroxy acids or greener reagents like hydrogen peroxide in the presence of a suitable catalyst.

From a green chemistry perspective, synthesizing the core δ-valerolactone ring from renewable resources is an attractive strategy. δ-Valerolactone can be derived from biomass sources like furfural. researchgate.net Subsequent functionalization, such as the introduction of the phenyl group at the C3 position, would then be required to complete the synthesis of the target molecule.

Finally, the telomerization of 1,3-butadiene (B125203) with carbon dioxide, catalyzed by palladium complexes with specific phosphine (B1218219) ligands, is a highly atom-economical method to produce the parent δ-lactone. google.com Developing methods to incorporate a phenyl substituent into this process could provide a sustainable route to 3-phenyloxan-2-one and its derivatives.

Chemical Reactivity and Transformation Mechanisms of 3 Phenyloxan 2 One

Ring-Opening Reactions

The strained six-membered ring of 3-phenyloxan-2-one is susceptible to cleavage under various conditions, proceeding through several mechanistic pathways. These reactions typically involve nucleophilic attack at the electrophilic carbonyl carbon, leading to the formation of a linear 5-hydroxy-3-phenylpentanoic acid derivative.

Nucleophilic Ring-Opening Pathways

The fundamental reaction of 3-phenyloxan-2-one is nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the acyl-oxygen bond results in the ring-opened product. The general mechanism is initiated by the attack of a nucleophile (Nu⁻) on the carbonyl carbon of the lactone. This is followed by the formation of a tetrahedral intermediate, which then undergoes ring-opening to yield the final product.

The reactivity of the lactone towards nucleophiles is influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon. The phenyl substituent at the 3-position can exert a moderate electron-withdrawing inductive effect, slightly increasing the electrophilicity of the carbonyl carbon. However, steric hindrance from the bulky phenyl group may also play a role in modulating the rate of nucleophilic attack.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the ring-opening of 3-phenyloxan-2-one is accelerated. The reaction proceeds via protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles like water.

Two primary mechanisms are proposed for acid-catalyzed hydrolysis of lactones: the AAC2 and AAC1 pathways. acs.orgnih.govacs.orgcolab.wsresearchgate.net For a δ-lactone like 3-phenyloxan-2-one, the bimolecular AAC2 mechanism is generally favored. acs.orgnih.govacs.org This pathway involves the attack of a water molecule on the protonated lactone, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the ring-opened carboxylic acid.

The less common AAC1 mechanism involves the formation of an acylium ion intermediate and is generally observed for esters with bulky groups that stabilize the carbocation. While the phenyl group offers some resonance stabilization, the AAC2 pathway is still considered the more probable mechanism for the hydrolysis of 3-phenyloxan-2-one under typical acidic conditions. A transition from AAC2 to AAC1 mechanisms can occur as the acidity of the medium increases. acs.orgnih.govacs.org

Table 1: Proposed Acid-Catalyzed Ring-Opening Mechanisms for 3-Phenyloxan-2-one

Mechanism Description Key Intermediates
AAC2 Bimolecular acyl-oxygen cleavage. Attack of a nucleophile on the protonated carbonyl. Protonated lactone, Tetrahedral intermediate

| AAC1 | Unimolecular acyl-oxygen cleavage. Formation of an acylium ion. | Protonated lactone, Acylium ion |

Base-Catalyzed Ring-Opening Mechanisms

Under basic conditions, the ring-opening of 3-phenyloxan-2-one occurs via saponification. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The accepted mechanism for base-catalyzed hydrolysis of esters is the BAC2 pathway. acs.orgresearchgate.netnih.gov This involves the nucleophilic addition of a hydroxide ion to the carbonyl group, forming a tetrahedral intermediate. The ring then opens by cleavage of the acyl-oxygen bond, yielding the carboxylate and the primary alcohol. The final step is an acid-base reaction where the alkoxide deprotonates a water molecule.

Polymerization via Ring-Opening (ROP)

3-Phenyloxan-2-one, as a cyclic ester, is a potential monomer for ring-opening polymerization (ROP), a process that can lead to the formation of aliphatic polyesters. The polymerizability of lactones is influenced by factors such as ring strain and the nature of substituents. The presence of the phenyl group on the δ-valerolactone ring is expected to significantly affect the polymerization behavior.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of lactones is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The polymerization proceeds via nucleophilic attack of the initiator on the carbonyl carbon of the lactone, leading to a ring-opened species with an alkoxide active center. This active center then propagates by attacking another monomer molecule.

The steric bulk of the phenyl group at the 3-position may hinder the approach of the initiator and the propagating chain end, potentially leading to a slower polymerization rate compared to unsubstituted δ-valerolactone. However, the electron-withdrawing nature of the phenyl group could enhance the electrophilicity of the carbonyl carbon, partially counteracting the steric effect. Control over the polymerization can be achieved by careful selection of the initiator, solvent, and temperature.

Table 2: Initiators for Anionic Ring-Opening Polymerization of Lactones

Initiator Type Examples
Alkoxides Sodium methoxide, Potassium tert-butoxide
Hydroxides Potassium hydroxide

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of lactones is initiated by electrophilic species such as strong protic acids or Lewis acids. chemrxiv.orgnih.govchemrxiv.orgnih.gov The mechanism involves the activation of the monomer by the cationic initiator. This can occur either by protonation of the carbonyl oxygen or by coordination of a Lewis acid. The activated monomer is then attacked by another monomer molecule, propagating the polymer chain.

The propagation in CROP of lactones can proceed through several mechanisms, including the activated monomer mechanism and the active chain end mechanism. The presence of the phenyl group in 3-phenyloxan-2-one could influence the stability of any potential cationic intermediates, thereby affecting the polymerization pathway and the properties of the resulting polymer. Research on substituted δ-valerolactones suggests that the nature and position of the substituent are critical in determining the feasibility and outcome of cationic polymerization. chemrxiv.orgnih.govchemrxiv.org

Coordination-Insertion Polymerization

The ring-opening polymerization (ROP) of lactones is a primary method for producing aliphatic polyesters. For δ-valerolactones like 3-Phenyloxan-2-one, this transformation often proceeds via a coordination-insertion mechanism, particularly when metal-based catalysts are employed. tandfonline.com This mechanism is initiated by the coordination of the lactone's carbonyl oxygen to the metal center of the catalyst. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

The propagation step involves the insertion of the coordinated monomer into the metal-alkoxide bond of the growing polymer chain. clockss.org This process regenerates the active site at the chain's terminus, allowing for the sequential addition of further monomer units. While specific studies on 3-Phenyloxan-2-one are not extensively documented, the polymerization behavior of related substituted δ-valerolactones has been investigated. For instance, the polymerization of β-acetoxy-δ-methylvalerolactone, a disubstituted δ-valerolactone, has been successfully demonstrated using organic catalysts like diphenyl phosphate (B84403). nsf.gov It is reasonable to infer that 3-Phenyloxan-2-one would undergo a similar process, although the steric hindrance from the β-phenyl group might influence the reaction kinetics compared to unsubstituted δ-valerolactone. nsf.gov

Mechanism of Polymer Chain Growth

The polymerization of 3-Phenyloxan-2-one via ring-opening is classified as a chain-growth polymerization. In this type of polymerization, monomer molecules add one at a time to a limited number of active centers on the growing polymer chains. researchgate.net This is distinct from step-growth polymerization, where any two monomer or oligomer species can react with each other.

The process involves three main stages:

Initiation: An active species is generated, which attacks the first monomer molecule to open the lactone ring and form a propagating center. In coordination-insertion ROP, the initiator is often an alcohol which, in concert with the catalyst, forms the initial metal-alkoxide species. rsc.org

Propagation: Monomers are sequentially added to the active chain end. This step is typically much faster than initiation, leading to the rapid formation of high molecular weight polymers. researchgate.net

Termination: The active center is deactivated, halting the growth of the polymer chain. This can occur through various side reactions or by the deliberate addition of a terminating agent.

Kinetic studies on the polymerization of δ-valerolactone have shown the reaction to be first order with respect to both monomer and catalyst concentrations, which is characteristic of a controlled chain-growth process. acs.org

Reactions Involving the Phenyl Moiety

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl group of 3-Phenyloxan-2-one can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. masterorganicchemistry.comscience.gov The substituent on the benzene (B151609) ring—in this case, an alkyl group connected to the lactone ring—influences both the rate of reaction and the position of the incoming electrophile.

The alkyl substituent is generally considered an activating group, meaning it donates electron density to the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This activation occurs through an inductive effect. The substituent directs incoming electrophiles to the ortho and para positions. slideshare.net This is because the carbocation intermediates (arenium ions) formed by attack at these positions are more stabilized by resonance and the electron-donating nature of the alkyl group. masterorganicchemistry.com

Common EAS reactions that could be applied to 3-Phenyloxan-2-one are summarized in the table below.

Reaction Type Typical Reagents Electrophile (E+) Expected Product
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)ortho/para-Nitro-3-phenyloxan-2-one
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺ortho/para-Bromo/Chloro-3-phenyloxan-2-one
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺ (Carbocation)ortho/para-Alkyl-3-phenyloxan-2-one
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)ortho/para-Acyl-3-phenyloxan-2-one

Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Group

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.de To make the phenyl group of 3-Phenyloxan-2-one susceptible to these reactions, it must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This is usually achieved through an electrophilic aromatic substitution reaction, such as halogenation, as described previously.

Once the halo-substituted derivative (e.g., 3-(4-bromophenyl)oxan-2-one) is formed, it can serve as a substrate in various cross-coupling reactions. The general catalytic cycle involves oxidative addition of the aryl halide to a low-valent metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst. wiley-vch.de

Below are examples of potential cross-coupling reactions.

Reaction Name Organometallic Reagent (R-M) Catalyst General Product
Suzuki Coupling R-B(OH)₂ (Boronic acid)Pd(PPh₃)₄, Base3-(Aryl/Vinyl-phenyl)oxan-2-one
Heck Coupling AlkenePd(OAc)₂, Base3-(Alkenyl-phenyl)oxan-2-one
Sonogashira Coupling Terminal AlkynePd catalyst, Cu(I) cocatalyst, Base3-(Alkynyl-phenyl)oxan-2-one
Hiyama Coupling R-Si(OR')₃ (Organosilane)Pd catalyst, Fluoride source3-(Aryl-phenyl)oxan-2-one
Negishi Coupling R-Zn-X (Organozinc reagent)Pd or Ni catalyst3-(Alkyl/Aryl-phenyl)oxan-2-one

Carbonyl Group Transformations

Reduction of the Carbonyl Functionality

The ester carbonyl group within the lactone ring of 3-Phenyloxan-2-one can be reduced using various hydride reagents. The outcome of the reduction depends on the strength of the reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the lactone to the corresponding diol. The reaction proceeds through the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening and further reduction of the resulting aldehyde or carboxylic acid intermediate to furnish 3-phenylpentane-1,5-diol.

Milder reducing agents or carefully controlled reaction conditions can lead to the partial reduction of the lactone to a lactol (a cyclic hemiacetal). Reagents like diisobutylaluminium hydride (DIBAL-H) are often used for this selective transformation, which would yield 3-phenyloxan-2-ol. This product exists in equilibrium with its open-chain tautomer, 5-hydroxy-3-phenylpentanal.

Reducing Agent Typical Solvent Primary Product Chemical Name
Lithium aluminum hydride (LiAlH₄)Diethyl ether, THFDiol3-Phenylpentane-1,5-diol
Sodium borohydride (B1222165) (NaBH₄)Ethanol, Methanol (B129727)Diol (often slower than LiAlH₄)3-Phenylpentane-1,5-diol
Diisobutylaluminium hydride (DIBAL-H)Toluene, Hexane (at low temp.)Lactol (Hemiacetal)3-Phenyloxan-2-ol

Stereochemical Rearrangements and Epimerization Processes

The stereochemistry of 3-phenyloxan-2-one, specifically at the C3 position bearing the phenyl group, is a critical aspect of its chemical behavior. The carbon at position 3 is a chiral center, meaning the molecule can exist as enantiomers. Processes that can alter the configuration at this center are of significant interest.

Epimerization refers to the change in the configuration of only one of several stereogenic centers in a molecule. In the context of 3-phenyloxan-2-one, this would involve the inversion of the stereocenter at C3. Such a process typically requires conditions that allow for the temporary removal of the C3 proton and its subsequent re-addition. This is often facilitated by a base, which can deprotonate the α-carbon to the carbonyl group, forming a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of stereoisomers (racemization if the starting material was enantiomerically pure).

While specific studies on the epimerization of 3-phenyloxan-2-one are not readily found in the provided search results, a patented process describes the epimerization of a bond at the 6-position of related tetrahydropyran-2-one structures. google.com This process involves converting the corresponding hydroxy acid to an amide and treating it with a sulfonyl chloride reagent to facilitate epimerization. google.com This suggests that derivatization may be necessary to achieve epimerization under certain conditions.

Chemical reactions can also influence the stereochemical outcome. lumenlearning.com If a reaction proceeds through a mechanism that breaks a bond to the chiral center and forms an achiral intermediate (like an SN1 reaction or enolate formation), a racemic or diastereomeric mixture can be expected. lumenlearning.comlibretexts.org Conversely, reactions that proceed via a concerted mechanism where the bond is made and broken in a single step (like an SN2 reaction) often lead to an inversion of stereochemistry. lumenlearning.com

The stereochemical information of a substrate can determine the stereochemistry of the product in what is known as a stereospecific reaction. khanacademy.org For 3-phenyloxan-2-one, any reaction involving the C3 position must be analyzed for its potential to alter or preserve the existing stereochemistry.

Mechanism of Hydrolysis and Solvolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. For an ester like 3-phenyloxan-2-one, hydrolysis results in the opening of the lactone ring to form the corresponding hydroxy carboxylic acid, 5-hydroxy-3-phenylpentanoic acid. This reaction can be catalyzed by either acid or base. evitachem.comyoutube.com Solvolysis is a more general term where the solvent acts as the nucleophile; if the solvent were methanol, the product would be a methyl ester. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is typically A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). chemicalforums.comacs.org

Protonation: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. youtube.comchemicalforums.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate. chemicalforums.com

Proton Transfer: A proton is transferred from the attacking water molecule to the ring oxygen atom. This converts the ring oxygen into a good leaving group (an alcohol). youtube.com

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and breaking the acyl-oxygen bond to open the ring. chemicalforums.com

Deprotonation: The protonated carbonyl of the resulting hydroxy carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.

Computational studies on δ-valerolactone, the parent compound of 3-phenyloxan-2-one, have shown that a transition from the bimolecular A_AC2 mechanism to a unimolecular A_AC1 mechanism can occur as the acidity of the medium increases. acs.org

Base-Catalyzed Hydrolysis (Saponification): Under basic (alkaline) conditions, the mechanism is typically B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). researchgate.netacs.org

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. youtube.com This does not require prior activation by protonation. The attack results in a tetrahedral alkoxide intermediate.

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the acyl-oxygen bond. This expels the alkoxide leaving group to open the ring, forming a carboxylic acid.

Protonation: An acidic workup is required in a separate step to protonate the carboxylate and yield the final hydroxy carboxylic acid product.

Studies on the hydrolysis of various lactones, including δ-valerolactone, confirm that the B_AC2 pathway is the most common for base-catalyzed hydrolysis. researchgate.netacs.orgucoz.com

Solvolysis: Solvolysis reactions follow similar mechanisms. For example, in methanol with an acid catalyst, the methanol molecule acts as the nucleophile instead of water, leading to the formation of a methyl ester (methyl 5-hydroxy-3-phenylpentanoate) instead of a carboxylic acid. youtube.comchemicalforums.com Solvolysis reactions are often associated with SN1 mechanisms, especially for tertiary halides, where the solvent acts as the nucleophile attacking a carbocation intermediate. youtube.comdoubtnut.com However, for ester hydrolysis, the addition-elimination pathway is dominant.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Phenyloxan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure and conformation of 3-Phenyloxan-2-one in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive three-dimensional picture of the molecule can be constructed.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information to fully assign the proton (¹H) and carbon (¹³C) signals and map the connectivity within 3-Phenyloxan-2-one.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin splitting. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For 3-Phenyloxan-2-one, the expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ring oxygen, and the anisotropic effect of the phenyl ring.

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
C2 (C=O)-~175Ester carbonyl carbon, highly deshielded.
C3 (-CHPh)~3.5 - 4.0~40 - 45Methine proton/carbon, deshielded by adjacent C=O and phenyl group.
C4 (-CH₂)~1.9 - 2.2~25 - 30Methylene (B1212753) protons/carbon adjacent to the methine group.
C5 (-CH₂)~4.2 - 4.5~65 - 70Methylene protons/carbon deshielded by the adjacent ring oxygen.
C6 (-O-)--Ring oxygen heteroatom.
Phenyl (C₁')-~138 - 142Quaternary aromatic carbon attached to the ring.
Phenyl (C₂', C₆')~7.2 - 7.4~128 - 130Ortho aromatic protons/carbons.
Phenyl (C₃', C₅')~7.2 - 7.4~128 - 130Meta aromatic protons/carbons.
Phenyl (C₄')~7.2 - 7.4~127 - 129Para aromatic proton/carbon.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netresearchgate.net For 3-Phenyloxan-2-one, cross-peaks would be expected between the proton at C3 and the two protons at C4, and between the C4 protons and the two protons at C5, confirming the sequence of the aliphatic portion of the ring. oatext.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. princeton.edu This technique allows for the unambiguous assignment of each carbon signal based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. princeton.edu This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the C3 proton to the carbonyl carbon (C2) and the ipso-carbon of the phenyl ring (C1').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of their through-bond connectivity. columbia.eduyoutube.com NOESY is vital for conformational analysis. A key application for 3-Phenyloxan-2-one would be to determine the orientation of the phenyl group at C3. A NOE between the C3 proton and the C5 axial proton would suggest an equatorial orientation of the phenyl group.

Elucidation of Diastereomeric and Enantiomeric Purity

The C3 carbon in 3-Phenyloxan-2-one is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S).

Diastereomeric Purity: If a second stereocenter were present in the molecule, two pairs of diastereomers would be possible. Since diastereomers have different physical properties, their NMR spectra are distinct. The diastereomeric ratio (d.r.) can be determined by direct integration of well-resolved, non-overlapping signals corresponding to each diastereomer in the ¹H NMR spectrum. researchgate.net

Enantiomeric Purity: Enantiomers have identical NMR spectra in achiral solvents. To determine enantiomeric purity or enantiomeric excess (e.e.), a chiral environment must be introduced to induce spectral non-equivalence. This is typically achieved using:

Chiral Solvating Agents (CSAs): These agents, such as Pirkle's alcohol, form transient, diastereomeric complexes with each enantiomer in solution. libretexts.org These complexes have slightly different magnetic environments, leading to the splitting of NMR signals into two sets, one for each enantiomer.

Chiral Lanthanide Shift Reagents (LSRs): Reagents like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), or Eu(hfc)₃, coordinate to Lewis basic sites like the carbonyl oxygen. researchgate.net This coordination induces large chemical shift changes, and because the LSR is chiral, it affects each enantiomer differently, resolving their signals.

In either method, the enantiomeric excess can be calculated by integrating the corresponding signals for the R and S enantiomers. libretexts.orgmissouri.edu

Dynamic NMR Studies of Ring Inversion

The six-membered oxanone ring is not planar and typically adopts a chair-like conformation. This chair can undergo a ring inversion process, interconverting axial and equatorial substituents. At room temperature, this inversion is usually fast on the NMR timescale, resulting in time-averaged signals for the ring protons.

Dynamic NMR (DNMR) spectroscopy is used to study this process. oatext.com By recording spectra at various temperatures, the rate of inversion can be manipulated:

Fast Exchange (High Temperature): Averaged signals are observed.

Coalescence (Intermediate Temperature): As the temperature is lowered, the rate of inversion slows and approaches the NMR timescale. At the coalescence temperature (Tc), the separate signals for axial and equatorial protons begin to merge into a single broad peak.

Slow Exchange (Low Temperature): At sufficiently low temperatures, the ring inversion is slow, and distinct signals for the axial and equatorial protons of the static chair conformations can be observed.

By analyzing the line shape of the signals across this temperature range, the rate constant (k) for the inversion can be determined. This allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the ring. rsc.orgnih.gov

Vibrational Spectroscopy for Molecular Architecture and Interactions (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its bonding arrangement. These two techniques are often complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. mdpi.com

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of 3-Phenyloxan-2-one is dominated by absorptions corresponding to its key functional groups. The expected characteristic frequencies provide a spectroscopic fingerprint for the molecule. scialert.netresearchgate.net

Vibrational Mode Expected Frequency (cm⁻¹) Expected Intensity (IR/Raman) Notes
Aromatic C-H Stretch3100 - 3000Medium / StrongVibrations of C-H bonds on the phenyl ring.
Aliphatic C-H Stretch3000 - 2850Medium / StrongStretching of C-H bonds on the oxanone ring.
C=O Stretch (Lactone)1750 - 1735Very Strong / MediumThe most prominent peak in the IR spectrum, characteristic of a δ-lactone. acs.org
Aromatic C=C Stretch1600 - 1450Medium-Strong / Strong"Breathing" modes of the phenyl ring, often appearing as a pair of bands.
CH₂ Bend (Scissoring)~1465Medium / MediumBending vibration of the methylene groups in the ring.
C-O Stretch (Ester)1250 - 1050Strong / WeakAsymmetric and symmetric stretching of the C-O-C linkage in the lactone.
Aromatic C-H Bend (Out-of-Plane)770 - 730 and 710 - 690Strong / WeakCharacteristic strong bands for a monosubstituted benzene (B151609) ring.

Probing Hydrogen Bonding and Intermolecular Interactions

While 3-Phenyloxan-2-one lacks a hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor. Vibrational spectroscopy is highly sensitive to intermolecular interactions involving this group.

When 3-Phenyloxan-2-one is dissolved in a protic solvent (e.g., methanol (B129727), water) or interacts with other hydrogen bond donors, a hydrogen bond can form with the carbonyl oxygen (C=O···H-X). This interaction weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a red shift) in the IR and Raman spectra. The magnitude of this shift is proportional to the strength of the hydrogen bond. nih.gov By comparing the C=O frequency in a non-polar solvent (like hexane) with its frequency in a hydrogen-bonding solvent, the presence and relative strength of these intermolecular interactions can be quantitatively assessed. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Reaction Pathway Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of transient intermediates in chemical reactions, thereby providing critical evidence for proposed reaction mechanisms. nih.gov The synthesis of 3-phenyloxan-2-one, which can be achieved through various synthetic routes such as the Baeyer-Villiger oxidation of a corresponding cyclobutanone (B123998) or the cyclization of a γ-hydroxy acid, likely proceeds through several short-lived intermediates.

The exceptional sensitivity and mass accuracy of HRMS allow for the detection and elemental composition determination of these low-abundance species. nih.gov By coupling HRMS with a real-time reaction monitoring setup, it is possible to intercept and characterize intermediates that would otherwise be undetectable. nih.gov

Illustrative Reaction Monitoring Data:

To illustrate the potential of this technique, the following table outlines hypothetical data that could be obtained from monitoring a key step in the synthesis of 3-phenyloxan-2-one. The data showcases the detection of the protonated molecule of the final product, as well as a proposed intermediate.

m/z (Observed) Formula Mass (Calculated) Mass Accuracy (ppm) Proposed Species
177.0860C11H13O2+177.08562.3[3-Phenyloxan-2-one + H]+
195.0965C11H15O3+195.09612.1[Putative Intermediate + H]+

This high-resolution data would allow for the unambiguous assignment of elemental compositions to the observed ions, providing strong support for the proposed structures of reaction intermediates. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the isolated intermediate ions are fragmented to reveal characteristic structural motifs. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. libretexts.org For 3-phenyloxan-2-one, a successful crystallographic analysis would yield a detailed structural model, confirming the connectivity of the atoms and revealing the conformation of the oxanone ring and the orientation of the phenyl substituent.

The process involves growing a single crystal of high quality, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. wikipedia.org

Hypothetical Crystallographic Data for 3-Phenyloxan-2-one:

While a crystal structure for 3-phenyloxan-2-one is not publicly available, the following table represents the type of data that would be generated from such an analysis. This hypothetical data is based on typical values for similar organic molecules. st-andrews.ac.uk

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.123
b (Å) 5.432
c (Å) 16.789
β (°) 98.76
Volume (ų) 912.3
Z 4
Density (calculated) (g/cm³) 1.28
R-factor (%) 4.5

Such data would provide the basis for a detailed discussion of the molecular geometry, including the planarity of the ester group and any puckering of the six-membered ring.

Chiroptical Spectroscopy for Absolute Stereochemistry (CD, ORD)

3-Phenyloxan-2-one possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive technique for determining the absolute configuration of chiral molecules in solution. libretexts.orgwikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the enantiomers can be unambiguously assigned. nih.govresearchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org A rapid change in rotation in the vicinity of an absorption band, known as a Cotton effect, is characteristic of the chromophore and its stereochemical environment. libretexts.org The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

Illustrative Chiroptical Data for Stereochemical Assignment:

The following table presents hypothetical CD and ORD data for one enantiomer of 3-phenyloxan-2-one, which could be used to determine its absolute configuration.

Technique Wavelength (nm) Signal Interpretation
CD 215Positive Cotton EffectCorrelates to a specific absolute configuration (e.g., R) based on computational models.
ORD 589 (D-line)Positive RotationIndicates one enantiomer over the other.

The combination of experimental chiroptical data with theoretical calculations provides a reliable method for the assignment of the absolute stereochemistry of 3-phenyloxan-2-one, which is crucial for understanding its biological activity and for applications in asymmetric synthesis. nih.govspark904.nl

Theoretical and Computational Studies of 3 Phenyloxan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and geometry of 3-Phenyloxan-2-one. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations for 3-Phenyloxan-2-one would focus on determining the electron density distribution to understand its reactivity and properties. Key aspects of the electronic structure that can be elucidated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. nih.gov For 3-Phenyloxan-2-one, the HOMO is expected to be localized primarily on the phenyl ring, which is electron-rich, while the LUMO is likely centered on the electron-withdrawing carbonyl group of the lactone ring. The calculated electrostatic potential surface would further reveal the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be employed for the precise calculation of the energy and for geometry optimization of 3-Phenyloxan-2-one. researchgate.netscispace.com The geometry optimization process seeks to find the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For 3-Phenyloxan-2-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles of both the oxan-2-one ring and the phenyl substituent. The calculations would likely predict a chair-like conformation for the six-membered ring as the most stable arrangement.

Quantum chemical methods are highly effective in predicting spectroscopic parameters that can be compared with experimental data for structure validation.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a standard computational approach. idc-online.comnih.govnih.govepstem.net For 3-Phenyloxan-2-one, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. nrel.gov These predicted values are valuable for assigning the signals in an experimental NMR spectrum.

Table 1: Hypothetical Predicted NMR Chemical Shifts for 3-Phenyloxan-2-one Calculated using a hypothetical DFT/B3LYP/6-31G(d) level of theory.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=O172.5-
C-Ph45.23.8
Ph-C1'138.0-
Ph-C2'/C6'129.57.4
Ph-C3'/C5'128.87.3
Ph-C4'127.97.2
O-CH₂68.14.3
CH₂28.42.1
CH₂22.71.9

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) spectrum of a molecule. readthedocs.ionih.govopenmopac.netwisc.edu Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. mdpi.com For 3-Phenyloxan-2-one, the most prominent predicted vibrational frequency would be the C=O stretching of the lactone group, typically appearing at a high wavenumber. Other characteristic frequencies would include C-O stretching, C-H stretching of the aromatic and aliphatic portions, and phenyl ring vibrations. scispace.com

Table 2: Hypothetical Predicted Vibrational Frequencies for 3-Phenyloxan-2-one Calculated using a hypothetical DFT/B3LYP/6-31G(d) level of theory.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (Lactone)1735
C-H Stretch (Aromatic)3050-3100
C-H Stretch (Aliphatic)2850-2960
C-O Stretch1250
Phenyl Ring C=C Stretch1450-1600

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govutwente.nlmdpi.comtandfonline.com MD simulations can provide detailed information on the conformational dynamics and the influence of the environment on the molecular structure of 3-Phenyloxan-2-one.

The oxan-2-one ring in 3-Phenyloxan-2-one can adopt various conformations, and the phenyl substituent can also rotate. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities. lumenlearning.comegyankosh.ac.innobelprize.orgopenochem.org This exploration allows for the construction of an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. For 3-Phenyloxan-2-one, a key aspect to investigate would be the conformational preference of the phenyl group, i.e., whether it predominantly occupies an axial or equatorial position on the oxanone ring. libretexts.org The energy landscape would reveal the energy barriers between different conformations, providing insights into the flexibility of the molecule.

The conformation of a molecule can be significantly influenced by its surrounding environment, such as a solvent. MD simulations can explicitly model the solvent molecules around 3-Phenyloxan-2-one, allowing for the study of solvent effects on its conformation. The interactions between the solute and solvent molecules, such as hydrogen bonding or van der Waals forces, can stabilize certain conformations over others. For instance, in a polar solvent, conformations with a larger dipole moment might be favored. By running simulations in different solvents, it is possible to predict how the conformational equilibrium of 3-Phenyloxan-2-one might shift, which can be crucial for understanding its behavior in different chemical environments.

Reaction Pathway and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the detailed examination of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of associated energy barriers.

The reactivity of the lactone ring in 3-phenyloxan-2-one is primarily centered around the electrophilic carbonyl carbon. Nucleophilic attack at this site initiates ring-opening reactions, such as hydrolysis and aminolysis. Theoretical studies on similar lactones, like δ-valerolactone, have elucidated the mechanistic pathways for these transformations.

For instance, the hydrolysis of δ-lactones under both acidic and alkaline conditions has been computationally modeled. nih.govacs.org Under alkaline conditions, the reaction typically proceeds through a bimolecular acyl-carbon cleavage (BAC2) mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the ester bond and the formation of the ring-opened hydroxy carboxylate. In acidic conditions, the AAC2 mechanism is generally favored, which involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. nih.govresearchgate.net

Aminolysis, the reaction with an amine, is another crucial reaction pathway for lactones. Computational studies on the aminolysis of thiolactones have shown that the reaction can proceed through either a concerted or a stepwise mechanism involving a neutral tetrahedral intermediate. nih.gov The specific pathway and its energy barrier are influenced by the nature of the amine and the lactone, as well as the solvent. For 3-phenyloxan-2-one, it is plausible that both mechanisms could be operative, with the phenyl substituent potentially influencing the stability of the intermediates and transition states.

The table below outlines the key steps in the BAC2 hydrolysis mechanism, a likely pathway for 3-phenyloxan-2-one in the presence of a nucleophile.

StepDescriptionKey Structural Features
1. Nucleophilic Attack A nucleophile (e.g., OH⁻) attacks the electrophilic carbonyl carbon of the lactone ring.Formation of a new bond between the nucleophile and the carbonyl carbon. The carbon atom transitions from sp² to sp³ hybridization.
2. Tetrahedral Intermediate A transient, high-energy tetrahedral intermediate is formed.The carbonyl oxygen develops a negative charge, and the geometry around the former carbonyl carbon is tetrahedral.
3. Ring Opening The C-O bond within the lactone ring cleaves, leading to the opening of the ring.The ring structure is broken, and the carbonyl group is reformed.
4. Product Formation The final ring-opened product is formed.A carboxylate and a hydroxyl group are present in the final product.

The activation barrier (Ea), or activation energy, is the minimum energy required for a chemical reaction to occur and is a key determinant of the reaction rate. researchgate.net Computational methods, such as DFT, are adept at calculating these barriers by locating the transition state on the potential energy surface. The energy difference between the reactants and the transition state corresponds to the activation energy.

For the hydrolysis of δ-valerolactone, a close structural analog of 3-phenyloxan-2-one without the phenyl substituent, theoretical calculations have been performed. acs.org These studies provide a baseline for estimating the activation barriers for similar reactions of 3-phenyloxan-2-one. The presence of the phenyl group at the 3-position is expected to exert electronic and steric effects that could modulate these barriers. For example, the electron-withdrawing or -donating nature of substituents on the phenyl ring could influence the electrophilicity of the carbonyl carbon and the stability of the transition state.

Below is a hypothetical data table illustrating how activation barriers for the BAC2 hydrolysis of 3-phenyloxan-2-one might vary with different substituents on the phenyl ring. These values are illustrative and based on general principles of physical organic chemistry, as direct computational data for these specific analogs are not available.

Substituent on Phenyl Ring (para position)Electronic EffectExpected Impact on Carbonyl ElectrophilicityHypothetical Activation Barrier (kcal/mol)
-NO₂Electron-withdrawingIncrease20.5
-HNeutralBaseline22.0
-CH₃Electron-donatingDecrease23.5
-OCH₃Strong electron-donatingSignificant Decrease24.8

In Silico Design of 3-Phenyloxan-2-one Analogs for Specific Chemical Reactivity

In silico design involves the use of computational methods to conceptualize and evaluate new molecules with desired properties before their synthesis. nih.gov For 3-phenyloxan-2-one, this approach can be used to design analogs with tailored chemical reactivity. By systematically modifying the structure of 3-phenyloxan-2-one and calculating the resulting changes in properties like activation barriers, it is possible to predict which modifications will lead to enhanced or diminished reactivity.

For example, to design an analog with increased susceptibility to nucleophilic attack, one could introduce electron-withdrawing groups onto the phenyl ring. These groups would pull electron density away from the lactone ring, increasing the partial positive charge on the carbonyl carbon and making it a more potent electrophile. Conversely, to decrease reactivity, electron-donating groups could be introduced.

Computational tools such as molecular docking and molecular dynamics can also be employed to design analogs that interact in a specific manner with biological targets like enzymes. nih.gov By understanding the binding site of a target protein, analogs of 3-phenyloxan-2-one can be designed to fit optimally within this site and to form favorable interactions, potentially leading to the development of new bioactive compounds.

The following table presents a hypothetical design strategy for modifying the reactivity of 3-phenyloxan-2-one.

Design GoalProposed ModificationRationaleComputational Evaluation
Increase Ring-Opening Rate Introduce a nitro group (-NO₂) at the para-position of the phenyl ring.The strong electron-withdrawing nature of the nitro group will enhance the electrophilicity of the carbonyl carbon.Calculate the activation barrier for nucleophilic attack and compare it to the parent compound.
Decrease Ring-Opening Rate Introduce a methoxy group (-OCH₃) at the para-position of the phenyl ring.The electron-donating nature of the methoxy group will decrease the electrophilicity of the carbonyl carbon.Calculate the activation barrier for nucleophilic attack and compare it to the parent compound.
Introduce Chirality for Stereospecific Reactions Add a methyl group at the 4-position of the oxanone ring.The introduction of a new chiral center could lead to diastereoselective reactions.Model the transition states for reactions with chiral nucleophiles to predict stereochemical outcomes.

Quantitative Structure–Reactivity Relationship (QSRR) Modeling

Quantitative Structure–Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed reactivity.

For a series of 3-phenyloxan-2-one analogs, a QSRR model could be developed to predict their hydrolysis rate constants. The first step would be to synthesize or computationally design a set of analogs with diverse substituents on the phenyl ring and/or the lactone core. For each analog, a range of molecular descriptors would be calculated, including:

Electronic descriptors: Hammett constants (σ), partial atomic charges, dipole moment.

Steric descriptors: Molar refractivity, van der Waals volume.

Topological descriptors: Molecular connectivity indices.

Quantum chemical descriptors: Energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Experimental hydrolysis rates would then be determined for a subset of these compounds (the training set). Using multiple linear regression or more advanced machine learning algorithms, a QSRR equation would be derived. This equation could then be used to predict the reactivity of new, unsynthesized analogs. Such models are valuable for prioritizing synthetic targets and for gaining insight into the structural features that govern reactivity. nih.govfigshare.com

A hypothetical QSRR model for the alkaline hydrolysis of substituted 3-phenyloxan-2-ones might take the following form:

log(k) = c₀ + c₁σ + c₂MR + c₃qC=O

Where:

log(k) is the logarithm of the hydrolysis rate constant.

σ is the Hammett substituent constant.

MR is the molar refractivity.

qC=O is the partial charge on the carbonyl carbon.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

The table below provides an example of the data that would be used to construct such a QSRR model. The values are illustrative.

Analog (substituent at para-position)Hammett Constant (σ)Molar Refractivity (MR)Partial Charge on C=O (qC=O)log(k_hydrolysis)
-H0.001.03+0.45-4.5
-Cl0.236.03+0.47-4.1
-CH₃-0.175.65+0.44-4.8
-NO₂0.787.36+0.50-3.5

Role of 3 Phenyloxan 2 One in Advanced Organic Synthesis and Materials Chemistry

As a Versatile Synthetic Intermediate

The inherent strain and electrophilicity of the lactone ring in 3-phenyloxan-2-one make it a valuable precursor for more elaborate molecular architectures. The phenyl substituent provides a site for further functionalization and sterically directs subsequent reactions, enabling the synthesis of complex target molecules.

The 3-phenyloxan-2-one scaffold serves as a masked 5-hydroxy-3-phenylpentanoic acid synthon. Through nucleophilic ring-opening reactions, the lactone can be converted into linear intermediates that are primed for intramolecular cyclization, yielding a variety of non-lactone heterocyclic systems.

The reaction pathway typically involves two steps:

Nucleophilic Acyl Substitution: A bifunctional nucleophile attacks the electrophilic carbonyl carbon of the lactone, opening the ring to form a linear amide or ester.

Intramolecular Cyclization: A subsequent reaction, often promoted by a dehydrating agent or catalyst, induces the terminal hydroxyl group to react with another functional group on the chain, forming a new ring.

For example, reaction with hydrazine (B178648) (H₂N-NH₂) initially forms a hydrazide intermediate. This intermediate can then be cyclized under acidic conditions to yield a 4-phenyl-substituted dihydropyridazinone, a six-membered heterocyclic core found in various biologically active molecules. Similarly, reaction with a diamine such as ethylenediamine (B42938) can pave the way for the synthesis of 1,4-diazepan-5-one (B1224613) derivatives, which are seven-membered heterocyclic rings. The phenyl group is strategically retained in the final structure, influencing its conformation and potential interactions.

Beyond its role in forming small heterocyclic rings, 3-phenyloxan-2-one is a valuable building block for constructing macrocycles. While high-molecular-weight polymers are a common outcome of lactone chemistry (see Section 6.2), carefully controlled conditions can favor the formation of discrete cyclic oligomers, such as dimers, trimers, or tetramers.

This process, known as cyclooligomerization, is a facet of ring-opening polymerization where intramolecular backbiting (cyclization of the growing chain end) competes with intermolecular propagation (chain growth). By using specific catalysts (e.g., certain tin or lanthanide complexes) and operating under high dilution, the formation of macrocycles can be favored. The resulting macrocycles, such as a 12-membered cyclic di-lactone or an 18-membered cyclic tri-lactone, incorporate the rigid phenyl groups, which restrict conformational flexibility and create well-defined, pre-organized cavities. These phenyl-substituted macrocycles are investigated for their potential in host-guest chemistry and as ionophores.

Table 6.1: Comparison of Monomer and Potential Cyclic Dimer

This interactive table outlines the structural changes when 3-phenyloxan-2-one is converted into its corresponding macrocyclic dimer.

Property3-Phenyloxan-2-one (Monomer)Cyclic Dimer (Hypothetical)
Chemical Formula C₁₁H₁₂O₂C₂₂H₂₄O₄
Molecular Weight 176.21 g/mol 352.42 g/mol
Ring Size 6-membered12-membered
Structure Type Monocyclic LactoneMacrocyclic Di-lactone
Key Substituents One Phenyl GroupTwo Phenyl Groups
Potential Utility Synthetic Building BlockHost-Guest Chemistry, Ionophore, Molecular Sensor

As a Monomer in Polymer Synthesis

The ability of 3-phenyloxan-2-one to undergo ring-opening polymerization (ROP) makes it a valuable monomer for creating novel polyesters with tailored properties. The incorporation of the bulky, aromatic phenyl group directly into the polymer backbone distinguishes these materials from conventional aliphatic polyesters.

3-Phenyloxan-2-one can be polymerized via ROP using various catalytic systems, including organometallic catalysts like tin octoate and organocatalysts. The polymerization proceeds through the cleavage of the acyl-oxygen bond in the lactone ring, resulting in the formation of a polyester, specifically poly(3-phenyloxan-2-one).

The repeating unit of this polymer is -[O-(CH₂)₃-CH(Ph)-C(O)]-. The presence of the pendant phenyl group on every repeating unit has a profound impact on the polymer's bulk properties. Unlike poly(δ-valerolactone), the unsubstituted analogue which is semi-crystalline, poly(3-phenyloxan-2-one) is completely amorphous. The steric hindrance from the phenyl groups disrupts chain packing and prevents the formation of crystalline lamellae. This amorphous nature, combined with the rigidity of the phenyl rings, leads to a material with a significantly higher glass transition temperature (Tg) than many common aliphatic polyesters like poly(ε-caprolactone).

One of the most powerful applications of 3-phenyloxan-2-one in materials science is its use as a comonomer to precisely tune the properties of other polyesters. By copolymerizing it with other lactones, such as ε-caprolactone (CL) or δ-valerolactone (VL), materials scientists can create random or block copolymers with properties intermediate between the respective homopolymers.

Incorporating 3-phenyloxan-2-one into a copolymer has several predictable effects:

Increases Glass Transition Temperature (Tg): The rigid phenyl groups restrict segmental motion of the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state.

Reduces Crystallinity: The bulky side groups disrupt the regular chain packing necessary for crystallization, leading to more amorphous materials.

Modifies Mechanical Properties: The increased Tg and reduced crystallinity generally lead to materials that are more rigid and less ductile at room temperature.

Table 6.2: Predicted Property Trends in Copolymers of ε-Caprolactone and 3-Phenyloxan-2-one

This interactive table illustrates how increasing the molar fraction of 3-phenyloxan-2-one in a copolymer can systematically alter key material properties.

Mole % of 3-Phenyloxan-2-onePredicted Glass Transition Temp. (Tg)Predicted CrystallinityPredicted Young's Modulus
0% (Pure PCL) Low (~ -60 °C)High (Semi-crystalline)Low
25% ModerateReducedModerate
50% HighVery Low / AmorphousHigh
75% Very HighAmorphousVery High
100% (Pure Polymer) HighestAmorphousHighest

Applications in Ligand Design and Organometallic Catalysis

While not a ligand itself in its lactone form, 3-phenyloxan-2-one is an excellent precursor for the synthesis of chiral and achiral ligands used in organometallic catalysis. The strategy involves a ring-opening reaction to unmask the hydroxy-acid backbone, followed by functionalization to introduce coordinating atoms.

A common approach is the aminolysis of the lactone with an amine that contains an additional donor site, such as a pyridine (B92270) or phosphine (B1218219) group. For example, reacting 3-phenyloxan-2-one with 2-(aminomethyl)pyridine results in the formation of N-(pyridin-2-ylmethyl)-5-hydroxy-3-phenylpentanamide. This molecule is a potential tridentate ligand, capable of coordinating to a metal center through the pyridine nitrogen, the amide nitrogen (upon deprotonation), and the terminal hydroxyl oxygen.

The key advantage conferred by the 3-phenyloxan-2-one starting material is the strategic placement of the phenyl group. In the final ligand structure, the phenyl group is positioned alpha to the amide carbonyl, creating a defined steric environment around the metal center to which it coordinates. This steric bulk can be instrumental in:

Controlling Catalyst Activity: By blocking or opening access to the metal center, the ligand can modulate the rate of a catalytic reaction.

Inducing Selectivity: In asymmetric catalysis (if a chiral version of the lactone is used), the steric environment created by the phenyl group can direct the substrate to approach the metal center from a specific orientation, leading to high enantioselectivity.

Ligands derived from this scaffold are being explored for applications in transition metal-catalyzed reactions such as transfer hydrogenation, cross-coupling, and oxidation.

Future Directions and Emerging Research Avenues for 3 Phenyloxan 2 One Chemistry

Development of Novel Stereoselective Catalytic Systems

The synthesis of enantiomerically pure 3-phenyloxan-2-one is a critical objective, as the stereochemistry of such molecules can profoundly influence the properties of resulting materials and their biological activity. Future research is increasingly directed toward the development of sophisticated catalytic systems capable of producing specific stereoisomers with high selectivity.

Recent advancements have seen the rise of cooperative ternary catalysis systems. For instance, a combination of a chiral N-heterocyclic carbene (NHC), a hydrogen-bond donor, and a metal salt has been shown to be effective in the asymmetric lactonization of certain precursors. scispace.com The application of such multicatalytic strategies, including bimetallic systems like Cu/Ru relay catalysis, could enable the stereodivergent synthesis of highly functionalized δ-valerolactones from readily available starting materials. rsc.orgrsc.orgnih.gov These methods offer the potential for high atom economy and the ability to generate all possible stereoisomers of a target molecule. rsc.orgrsc.orgnih.gov

Furthermore, palladium-catalyzed asymmetric hydrogenation of lactones is emerging as a powerful technique. rsc.org This approach, which can operate under base-free conditions through dynamic kinetic resolution, provides a promising route to chiral lactones with high enantioselectivity and tolerance for various functional groups. rsc.org The development of novel chiral ligands is central to the success of these catalytic systems. rsc.org The exploration of these and other innovative catalytic approaches will be instrumental in making all stereoisomers of 3-phenyloxan-2-one accessible for a wide range of applications.

Exploration of Unprecedented Reactivity Pathways

Beyond its role as a monomer in polymerization, 3-phenyloxan-2-one possesses a chemical structure that allows for a variety of transformations. Future research will likely focus on uncovering and harnessing novel reactivity pathways that are currently underexplored.

One area of interest is the use of 3-phenyloxan-2-one in strain-promoted reactions. Highly reactive intermediates, such as 1,2,3-cyclohexatriene, have been shown to participate in diverse cycloadditions, nucleophilic additions, and σ-bond insertions. nih.gov Investigating the potential for 3-phenyloxan-2-one to engage in similar transformations could lead to the rapid assembly of topologically and stereochemically complex molecules. nih.gov

Ring-expansion reactions also present a compelling avenue for future study. For example, the homologation of related cyclic compounds to create larger ring systems, followed by oxidation, could provide access to valuable chiral hydroxymethyl δ-valerolactones. publish.csiro.au Additionally, the reactivity of the lactone carbonyl group and the potential for functionalization at the α- and β-positions of the ring open up possibilities for creating a diverse array of derivatives with unique properties. The exploration of these unprecedented reactions will undoubtedly expand the synthetic utility of 3-phenyloxan-2-one.

Integration into Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. For 3-phenyloxan-2-one, this translates to a focus on sustainable synthesis routes and its application in environmentally friendly materials. A significant future direction is the production of δ-valerolactones from renewable resources, such as lignocellulosic biomass. researchgate.net This approach aligns with the growing demand for bio-based chemicals and polymers.

The use of 3-phenyloxan-2-one and its derivatives in the creation of biodegradable polymers is another key area of sustainable chemistry. fiveable.me Polyesters derived from δ-valerolactones are known for their biocompatibility and biodegradability, making them suitable for biomedical applications like drug delivery systems. The phenyl group in 3-phenyloxan-2-one can be leveraged to tune the physical and degradation properties of these polymers.

Furthermore, research into the use of lactones as green solvents and fuel additives is gaining traction. chemrxiv.orgresearchgate.net While much of this research has focused on γ-valerolactone (GVL), the properties of δ-valerolactones like 3-phenyloxan-2-one warrant investigation for similar applications. researchgate.net The integration of 3-phenyloxan-2-one into these sustainable frameworks will be crucial for its long-term industrial relevance.

Advanced In-Situ Monitoring of 3-Phenyloxan-2-one Reactions

A deeper understanding and control of reactions involving 3-phenyloxan-2-one can be achieved through the use of Process Analytical Technology (PAT). nih.gov PAT utilizes real-time, in-situ monitoring to gain insights into reaction kinetics, mechanisms, and the influence of process parameters on product quality. dissolutiontech.combruker.commt.com

Spectroscopic techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for monitoring polymerization and other reactions in real time. nist.govamericanpharmaceuticalreview.com These methods allow for the quantitative determination of monomer concentration, providing valuable data on reaction rates and copolymerization behavior. nist.gov For the synthesis of 3-phenyloxan-2-one and its subsequent polymerization, in-situ monitoring can help optimize reaction conditions, ensure batch-to-batch consistency, and facilitate process scale-up. frontiersin.org

The application of PAT to asymmetric synthesis is a particularly exciting frontier. nih.gov By monitoring the formation of chiral products in real time, it becomes possible to rapidly screen catalysts and reaction conditions to achieve high enantioselectivity. As the demand for enantiomerically pure 3-phenyloxan-2-one grows, the integration of advanced in-situ monitoring techniques will be indispensable.

Computational Innovations for Predicting 3-Phenyloxan-2-one Behavior

Computational chemistry offers a powerful lens through which to study the structure, reactivity, and properties of molecules like 3-phenyloxan-2-one. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are becoming increasingly vital in predicting molecular behavior and guiding experimental design. ntnu.edunih.gov

DFT calculations can provide detailed insights into the electronic structure and conformational preferences of 3-phenyloxan-2-one. acs.orgnih.gov This information is crucial for understanding its reactivity and for designing catalysts that can control the stereochemical outcome of its synthesis. nih.gov For example, computational studies can help to elucidate the mechanisms of catalytic reactions and predict the transition state energies for different reaction pathways. nih.gov

Molecular dynamics simulations can be used to model the polymerization of 3-phenyloxan-2-one and to predict the properties of the resulting polymers. nih.gov By simulating the interactions between polymer chains, it is possible to gain insights into their morphology, mechanical properties, and degradation behavior. The synergy between computational modeling and experimental work will accelerate the discovery of new applications for 3-phenyloxan-2-one and the optimization of processes for its use. energy.gov

Table of Potential Catalytic Systems for Stereoselective Synthesis

Catalytic System Type Potential Advantage for 3-Phenyloxan-2-one
Chiral N-Heterocyclic Carbene (NHC) with Co-catalysts Organocatalysis High enantioselectivity in asymmetric lactonizations. scispace.com
Cu/Ru Relay Catalysis Bimetallic Catalysis Stereodivergent synthesis, allowing access to all stereoisomers. rsc.orgrsc.orgnih.gov
Palladium with Chiral Ligands Transition Metal Catalysis Asymmetric hydrogenation under base-free conditions. rsc.org
Chiral Phosphoric Acids Brønsted Acid Catalysis Potential for enantioselective cyclization reactions.

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